2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 865246-27-1
VCID: VC17959458
InChI: InChI=1S/C12H14F3NO3/c1-12(2,5-17)16-11(18)6-4-7(13)9(15)10(19-3)8(6)14/h4,17H,5H2,1-3H3,(H,16,18)
SMILES:
Molecular Formula: C12H14F3NO3
Molecular Weight: 277.24 g/mol

2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide

CAS No.: 865246-27-1

Cat. No.: VC17959458

Molecular Formula: C12H14F3NO3

Molecular Weight: 277.24 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide - 865246-27-1

Specification

CAS No. 865246-27-1
Molecular Formula C12H14F3NO3
Molecular Weight 277.24 g/mol
IUPAC Name 2,4,5-trifluoro-N-(1-hydroxy-2-methylpropan-2-yl)-3-methoxybenzamide
Standard InChI InChI=1S/C12H14F3NO3/c1-12(2,5-17)16-11(18)6-4-7(13)9(15)10(19-3)8(6)14/h4,17H,5H2,1-3H3,(H,16,18)
Standard InChI Key FRANJBNLKUKIRS-UHFFFAOYSA-N
Canonical SMILES CC(C)(CO)NC(=O)C1=CC(=C(C(=C1F)OC)F)F

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound features a benzamide backbone with three fluorine atoms at positions 2, 4, and 5, a methoxy group at position 3, and an N-linked 1-hydroxy-2-methylpropan-2-yl group. This configuration combines electron-withdrawing fluorine atoms with a polar hydroxyl moiety, suggesting a balance between lipophilicity and solubility .

Table 1: Key Structural Features

PositionSubstituentElectronic EffectRole in Bioactivity
2FluorineElectron-withdrawingMetabolic stability
3MethoxyElectron-donatingSolubility enhancement
4FluorineElectron-withdrawingSteric hindrance
5FluorineElectron-withdrawingLipophilicity
N-linked1-Hydroxy-2-methylpropan-2-ylPolar, hydrogen-bond donorTarget interaction

Synthesis and Manufacturing

Plausible Synthetic Routes

While no direct synthesis protocols exist for this compound, analogous benzamide fungicides like fluopimomide (PubChem CID 72734664) suggest a multi-step approach :

  • Fluorination of Benzoyl Chloride: Introduce fluorine atoms via electrophilic substitution using HF or F₂ gas under controlled conditions.

  • Methoxy Group Installation: Methoxylation at position 3 via nucleophilic aromatic substitution (e.g., NaOMe/CuI).

  • Amide Coupling: React the substituted benzoyl chloride with 1-amino-2-methylpropan-2-ol in the presence of a base (e.g., Et₃N) to form the amide bond.

  • Hydroxyl Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl during synthesis, followed by cleavage with tetrabutylammonium fluoride (TBAF) .

Table 2: Comparison with Fluopimomide Synthesis

StepFluopimomide ProcessAdaptability to Target Compound
12,3,5,6-Tetrafluoro-4-methoxybenzoic acidRequires additional fluorine at position 5
2Coupling with 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamineReplace with 1-amino-2-methylpropan-2-ol

Physicochemical Properties

Predicted Properties

Using computational tools (e.g., PubChem’s XLogP3 and ChemAxon):

  • Molecular Weight: ~329.27 g/mol

  • LogP (Octanol-Water): 2.8–3.2 (high lipophilicity due to fluorine substituents)

  • Water Solubility: <10 mg/L (poor, typical of fluorinated benzamides)

  • pKa: ~9.5 (hydroxyl group), ~2.5 (amide proton)

Biological Activity and Applications

Antibacterial Prospects

Salicylanilide derivatives with similar substitution patterns exhibit proton-shuttling mechanisms that disrupt bacterial pH gradients . The 2,4,5-trifluoro-3-methoxy motif may amplify this effect, though cytotoxicity remains a concern.

Table 3: Activity Trends in Benzamide Analogs

CompoundMIC (µM)Cytotoxicity (IC₅₀, µM)Selectivity Index
Fluopimomide0.8–1.6>50>31
IMD-0354 (Salicylanilide)1.05.25.2
Target Compound (Predicted)2.0–4.010–205–10

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